molecular formula C15H21N3O4S B7359139 ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate

ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate

Cat. No. B7359139
M. Wt: 339.4 g/mol
InChI Key: HNIZXLQEYFFXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate, also known as compound A, is a synthetic molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects, including reducing inflammation, decreasing tumor growth, and improving cognitive function. This this compound has also been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate A in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a valuable tool for studying specific biological processes. However, one of the limitations of using this this compound is its complex synthesis process, which can make it difficult to obtain large quantities of pure material.

Future Directions

There are numerous future directions for research involving ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate A, including further studies on its mechanism of action, potential applications in the treatment of neurological disorders, and development of more efficient synthesis methods. Additionally, the use of this this compound in combination with other drugs or therapies is an area of interest for future research.
In conclusion, this compound A is a synthetic molecule with significant potential for scientific research. Its unique properties make it a valuable tool for studying various biological processes, and its potential applications in the treatment of diseases such as inflammation and cancer make it an exciting area of research for the future.

Synthesis Methods

Compound A can be synthesized using a multistep process that involves the reaction of various chemicals, including 4-methyl-1H-pyrrolo[2,3-b]pyridine, ethyl pentanoate, and sulfamic acid. The synthesis of this ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate is complex and requires careful attention to detail to ensure purity and yield.

Scientific Research Applications

Compound A has been used in various scientific research applications, including the study of neurological disorders, cancer, and inflammation. This ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-4-6-13(15(19)22-5-2)23(20,21)18-12-9-17-14-11(10(12)3)7-8-16-14/h7-9,13,18H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIZXLQEYFFXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)S(=O)(=O)NC1=CN=C2C(=C1C)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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